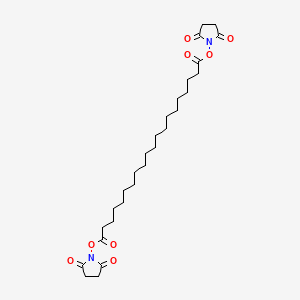
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is a chemical compound with the molecular formula C28H44N2O8. It is known for its applications in various fields, including organic synthesis and bioconjugation. This compound is characterized by the presence of two 2,5-dioxopyrrolidin-1-yl groups attached to an icosanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate typically involves the reaction of icosanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form icosanedioic acid and NHS.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using an amine nucleophile would result in the formation of an amide derivative.
Hydrolysis Products: The primary products of hydrolysis are icosanedioic acid and NHS.
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This property makes the compound valuable in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl)carbonate: Similar in structure but contains a carbonate group instead of an icosanedioate backbone.
Disuccinimidyl suberate: Another NHS ester compound used for crosslinking proteins and peptides.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is unique due to its long icosanedioate backbone, which provides flexibility and stability in bioconjugation applications. This makes it particularly useful in the development of long-chain bioconjugates and drug delivery systems .
Properties
Molecular Formula |
C28H44N2O8 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) icosanedioate |
InChI |
InChI=1S/C28H44N2O8/c31-23-19-20-24(32)29(23)37-27(35)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-28(36)38-30-25(33)21-22-26(30)34/h1-22H2 |
InChI Key |
NVNJWQVQPOOYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















